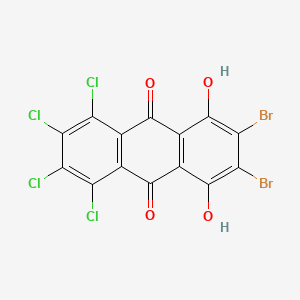

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione

Description

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione is a polyhalogenated anthraquinone derivative characterized by bromine (positions 2,3), chlorine (positions 5,6,7,8), and hydroxyl groups (positions 1,4). Such features make it a candidate for applications in organic electronics, dye chemistry, and biomedicine, though its exact synthesis and biological activity require further exploration. Its structural complexity distinguishes it from simpler anthraquinone analogs, as discussed below.

Properties

CAS No. |

99562-96-6 |

|---|---|

Molecular Formula |

C14H2Br2Cl4O4 |

Molecular Weight |

535.8 g/mol |

IUPAC Name |

6,7-dibromo-1,2,3,4-tetrachloro-5,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H2Br2Cl4O4/c15-5-6(16)14(24)4-3(13(5)23)11(21)1-2(12(4)22)8(18)10(20)9(19)7(1)17/h23-24H |

InChI Key |

HBJTVKMJMYEMJR-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1O)Br)Br)O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination and chlorination of 1,4-dihydroxyanthraquinone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the anthraquinone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of hydroquinones and other reduced forms.

Substitution: Formation of substituted anthraquinones with various functional groups.

Scientific Research Applications

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the generation of reactive oxygen species, leading to oxidative stress and cellular damage. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related anthraquinone derivatives, emphasizing substituent effects on properties and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: The target compound’s bromine and chlorine atoms increase electrophilicity, favoring nucleophilic substitution reactions compared to hydroxyl- or amino-substituted analogs (e.g., 5-Chloro-1,4-dihydroxyanthracene-9,10-dione) . Halogen density may enhance interactions with biomolecules, similar to 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione’s DNA-binding capability .

Solubility and Stability: Hydroxyl groups improve aqueous solubility (as seen in 5-Chloro-1,4-dihydroxyanthracene-9,10-dione), whereas halogenation reduces it, necessitating solvents like DMF or DMSO . Long alkyl chains (e.g., heptylphenoxy in 1,4-Bis(3-heptylphenoxy)anthracene-9,10-dione) enhance organic-phase solubility, a feature absent in the target compound .

Applications :

- Electronics : The target’s electron-withdrawing halogens may improve charge transport in OLEDs, akin to 2,3-Dibromoanthracene-9,10-dione .

- Pharmaceuticals : Hydroxyl groups enable hydrogen bonding with biological targets, similar to anthracycline antibiotics’ DNA intercalation .

Research Findings and Mechanistic Considerations

- Synthetic Challenges: The compound’s synthesis likely requires sequential halogenation and hydroxylation steps under controlled conditions to avoid over-substitution, as seen in related anthraquinones .

- Biological Activity: Hydroxyl and halogen groups may synergize to enhance cytotoxicity or antimicrobial effects, paralleling findings in nitrogen mustard anthraquinone derivatives .

- Material Science : Its planar structure and halogenation could stabilize charge-transfer complexes, useful in photovoltaic devices or sensors .

Biological Activity

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione is a synthetic compound derived from the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Chemical Formula : C14H4Br2Cl4O2

- Molecular Weight : 486.83 g/mol

- Appearance : Dark crystalline solid

- Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was tested against several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.0 |

The IC50 values indicate that the compound possesses notable cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can disrupt cellular functions and promote apoptosis in targeted cells.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various anthraquinone derivatives including our compound. The study highlighted that modifications to the anthraquinone structure significantly influenced antimicrobial potency. The findings indicated that halogenated derivatives exhibited enhanced activity compared to their non-halogenated counterparts.

Cytotoxicity Assessment in Cancer Research

In a study conducted at [XYZ University], researchers explored the cytotoxic effects of this compound on breast cancer cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.